molecular formula C24H26BrP B8413577 Phosphonium, (4-methyl-3-pentenyl)triphenyl-, bromide CAS No. 27312-92-1

Phosphonium, (4-methyl-3-pentenyl)triphenyl-, bromide

Cat. No. B8413577
Key on ui cas rn: 27312-92-1
M. Wt: 425.3 g/mol
InChI Key: UTNDSPMMHRRXQW-UHFFFAOYSA-M
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Patent
US04707494

Procedure details

A mixture of 5-bromo-2-methyl-2-pentene (489.2 mg, 3 mmole) and triphenylphosphine (787 mg, 3 mmole) in 6 ml of acetonitrile was stirred at 95° C. (oil bath temperature) under nitrogen for 20 hours. The solvent was evaporated by a stream of nitrogen. The residue was dried in vacuo at room temperature to give a foam. This was rinsed with ethyl ether to give a white solid which was filtered, washed with ethyl ether and dried in vacuo at 100° C. for 4 hours to afford 905 mg of (4-methyl-3-pentenyl)triphenylphosphonium bromide.
Quantity
489.2 mg
Type
reactant
Reaction Step One
Quantity
787 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH:4]=[C:5]([CH3:7])[CH3:6].[C:8]1([P:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(#N)C>[Br-:1].[CH3:6][C:5]([CH3:7])=[CH:4][CH2:3][CH2:2][P+:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
489.2 mg
Type
reactant
Smiles
BrCCC=C(C)C
Name
Quantity
787 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. (oil bath temperature) under nitrogen for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated by a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo at room temperature
CUSTOM
Type
CUSTOM
Details
to give a foam
WASH
Type
WASH
Details
This was rinsed with ethyl ether
CUSTOM
Type
CUSTOM
Details
to give a white solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 100° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[Br-].CC(=CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 905 mg
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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